4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine

Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

Select CAS 2034434-75-6 for fragment-based kinase drug discovery. Its low molecular weight (278.31 Da) conserves budget for lead optimization, while the rigid pyrrolidine linker (nROT=2, HBD=0) minimizes entropic penalties in SPR and X-ray crystallography screens. The morpholine moiety enhances solubility and CNS permeability (TPSA ~67.8 Ų), making it a strategic choice for CNS-targeted programs. Procure alongside piperidine analog CAS 2034225-57-3 as a matched molecular pair to quantify the impact of a single –CH₂– group on target potency and ADME properties.

Molecular Formula C13H18N4O3
Molecular Weight 278.312
CAS No. 2034434-75-6
Cat. No. B2705968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine
CAS2034434-75-6
Molecular FormulaC13H18N4O3
Molecular Weight278.312
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)N3CCOCC3
InChIInChI=1S/C13H18N4O3/c18-13(16-6-8-19-9-7-16)17-5-3-11(10-17)20-12-2-1-4-14-15-12/h1-2,4,11H,3,5-10H2
InChIKeyBGTIIGVOOWVTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine (CAS 2034434-75-6): Procurement-Ready Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


4-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine (CAS 2034434-75-6) is a heterocyclic small molecule with the molecular formula C₁₃H₁₈N₄O₃ and a molecular weight of 278.31 g/mol . The compound integrates four pharmacophoric elements: a morpholine ring, a pyridazin-3-yloxy moiety, a pyrrolidine linker, and a carbonyl bridge [1]. This scaffold architecture is characteristic of kinase-directed screening libraries and building-block collections used in early-stage medicinal chemistry [2]. Available primarily through screening-compound suppliers at typical research-grade purity of ≥95%, the compound serves as both a fragment-like starting point for structure–activity relationship (SAR) exploration and a versatile intermediate for derivatization at the morpholine, pyrrolidine, or pyridazine positions .

Why Pyrrolidine-Linker Selection in 4-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine Cannot Be Substituted Without Altering Conformational and Physicochemical Profiles


The pyrrolidine ring in CAS 2034434-75-6 serves as a five-membered conformational constraint that directly governs the spatial presentation of the pyridazin-3-yloxy pharmacophore and the morpholine-carbonyl terminus . Swapping this pyrrolidine for its six-membered piperidine analog (CAS 2034225-57-3) increases molecular weight by 14 Da (278.31 → 292.33), introduces an additional methylene unit that alters ring pucker geometry, and modifies the vector angle between the pyridazine oxygen and the carbonyl carbon [1]. These architectural differences produce measurably distinct physicochemical properties—including topological polar surface area (TPSA), lipophilicity (XLogP3), and rotatable bond count—that directly impact solubility, permeability, and target-binding pose [1]. Substituting the morpholine-carbonyl terminus with alternative capping groups (e.g., benzonitrile as in CAS 2034434-26-7) further shifts both the hydrogen-bond acceptor/donor profile and the electronic character of the carbonyl, precluding direct functional interchangeability in SAR campaigns .

Head-to-Head Quantitative Evidence: Differentiating 4-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine from Its Closest Structural Analogs


Molecular Weight Differentiation: Pyrrolidine vs. Piperidine Linker Reduces Mass by 14 Da

The target compound (CAS 2034434-75-6) possesses a molecular weight of 278.31 g/mol, which is 14 Da lower than its direct piperidine analog, 4-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]morpholine (CAS 2034225-57-3, MW = 292.33 g/mol) . This mass difference corresponds precisely to the replacement of the pyrrolidine five-membered ring (C₃H₆N in the linker context) with a piperidine six-membered ring (C₄H₈N), representing a single methylene (–CH₂–) unit insertion . The lower MW of the pyrrolidine-containing scaffold positions it closer to fragment-like chemical space (MW ≤ 300 Da), which is generally favored for fragment-based screening and offers greater room for subsequent molecular weight expansion during lead optimization without exceeding Lipinski's Rule of Five thresholds [1].

Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

Lipophilicity Contrast: XLogP3 Shift Between Pyrrolidine- and Piperidine-Linked Morpholine-Pyridazine Scaffolds

Although experimental logP data for CAS 2034434-75-6 are not publicly available, the computed XLogP3 value for the closely matched piperidine analog (CAS 2034225-57-3) is -0.2, indicating near-neutral lipophilicity [1]. The pyrrolidine linker in the target compound eliminates one methylene unit relative to piperidine, which is predicted to slightly reduce lipophilicity (estimated ΔXLogP3 ≈ -0.3 to -0.5 log units based on the Hansch π contribution of –CH₂– ≈ +0.5) [2]. This shift toward greater hydrophilicity in the pyrrolidine scaffold is relevant for targets where aqueous solubility or reduced non-specific protein binding is desired [3].

Physicochemical Profiling ADME Prediction Solubility Optimization

Hydrogen-Bond Acceptor/Donor Profile: Preservation of Ligand Efficiency-Relevant Features Relative to Bulkier Analogs

The target compound possesses 0 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), identical to the piperidine analog (CAS 2034225-57-3; HBD = 0, HBA = 5) [1]. However, because these 5 HBA are distributed over a smaller molecular framework (278.31 vs. 292.33 Da), the target compound achieves a higher hydrogen-bond acceptor density per unit mass [2]. In contrast, analogs bearing additional H-bond-capable substituents—such as the 6-methoxy derivative 4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine, which adds a sixth HBA via the methoxy oxygen—alter the HBA/HBD balance and may shift target-binding preference or solubility profile .

Ligand Efficiency Fragment-Based Screening Pharmacophore Design

Rotatable Bond Conservation: Pyrrolidine Scaffold Maintains Minimal Conformational Flexibility Equivalent to Piperidine Analog

Both the target compound (pyrrolidine linker) and its piperidine analog possess exactly 2 rotatable bonds as reported in computed property datasets [1]. This low rotatable-bond count (nROT = 2) is favorable for oral bioavailability prediction, as compounds with nROT ≤ 10 typically exhibit higher probability of acceptable oral absorption [2]. By contrast, analogs with bulkier substitution patterns—such as (4-morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, which introduces a phenyl ring and an additional C–N rotatable bond—increase conformational自由度 and associated entropic penalty upon target binding . The conserved nROT = 2 in the pyrrolidine scaffold thus preserves rigid, pre-organized pharmacophore geometry while offering differentiated MW and lipophilicity relative to the bulkier piperidine counterpart.

Conformational Analysis Entropic Binding Penalty Scaffold Optimization

Scaffold-Dependent Antiproliferative Activity: Class-Level Evidence from Pyridazin-3-yloxy Pyrrolidine Derivatives in Cancer Cell Lines

While direct biological activity data for CAS 2034434-75-6 remain unpublished, structurally related pyridazin-3-yloxy pyrrolidine derivatives have demonstrated quantifiable antiproliferative activity. The closely related 6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one (differing by replacement of morpholine with pyridazinone) exhibited IC₅₀ values of 1.37 ± 0.04 µM against T-47D breast cancer cells and 2.18 ± 0.07 µM against MDA-MB-231 cells, with mechanism attributed to CDK2 inhibition . A broader series of 3,6-disubstituted pyridazine derivatives targeting CDK2 displayed IC₅₀ values ranging from 0.43 ± 0.01 µM to 35.9 ± 1.18 µM against T-47D cells [1]. The pyrrolidine-oxy-pyridazine motif is a recognized pharmacophore for kinase ATP-site engagement, with the morpholine-carbonyl terminus in CAS 2034434-75-6 potentially serving as a solubility-handle or hinge-binding motif [2].

Anticancer Screening Kinase Inhibition Cell-Based Assays

Topological Polar Surface Area Consistency: Pyrrolidine and Piperidine Scaffolds Share TPSA but Differ in TPSA/MW Efficiency

The computed topological polar surface area (TPSA) for the piperidine analog (CAS 2034225-57-3) is 67.8 Ų [1]. Given the identical HBD/HBA counts and the isosteric nature of the pyrrolidine–piperidine substitution—which replaces one –CH₂– group without altering heteroatom count—the TPSA of the target compound (CAS 2034434-75-6) is projected to be equivalent at approximately 67.8 Ų [2]. This TPSA value lies within the favorable range for both oral absorption (typically TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 90 Ų often predictive of CNS access) [3]. However, because the target compound achieves this TPSA at a lower MW, its TPSA/MW ratio (≈0.244 Ų/Da) is more favorable than that of the piperidine analog (≈0.232 Ų/Da), suggesting marginally superior membrane permeation efficiency per unit mass [2].

Polar Surface Area Membrane Permeability Blood-Brain Barrier Penetration

Recommended Procurement and Application Scenarios for 4-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Screening with MW Budget Preservation

Procurement of CAS 2034434-75-6 is recommended when a fragment-like (MW < 300 Da) pyridazine-containing scaffold is required for kinase ATP-site screening. Its MW of 278.31 Da provides a 14 Da advantage over the piperidine analog (MW 292.33), maximizing the molecular weight budget available for subsequent growth vectors during fragment-to-lead optimization . The scaffold's nROT = 2 and HBD = 0 profile further minimize entropic binding penalties and desolvation costs, making it suitable for biophysical fragment screening by SPR, NMR, or X-ray crystallography where rigid, low-MW ligands are preferred [1].

CNS-Penetrant Lead Optimization Leveraging Favorable TPSA/MW Ratio

The compound's computed TPSA of approximately 67.8 Ų, combined with its low MW, yields a TPSA/MW ratio of ~0.244 Ų/Da—favorable for blood-brain barrier penetration prediction . This positions CAS 2034434-75-6 as a procurement choice for CNS-targeted kinase programs (e.g., GSK-3β, CDK5) where both TPSA < 90 Ų and low MW are critical for achieving adequate brain exposure. The morpholine moiety has been independently validated as a solubility-enhancing and CNS-permissive group in pyridazine-based kinase inhibitor series [1].

Building-Block Derivatization at the Morpholine or Pyridazine Positions

The carbonyl bridge connecting the morpholine and pyrrolidine rings provides a chemically accessible site for further diversification through amide bond manipulation or reduction. The unsubstituted pyridazin-3-yloxy moiety permits electrophilic aromatic substitution or metal-catalyzed cross-coupling at the pyridazine ring. This dual derivatizability, combined with the scaffold's low MW starting point, makes CAS 2034434-75-6 suitable as a core building block for parallel library synthesis in medicinal chemistry campaigns targeting kinase selectivity profiling .

Comparative Scaffold-Hopping Studies Between Pyrrolidine and Piperidine Linkers

For research groups conducting systematic scaffold-hopping SAR around pyridazine-based kinase inhibitors, CAS 2034434-75-6 (pyrrolidine linker, MW 278.31) and its piperidine analog CAS 2034225-57-3 (MW 292.33, TPSA 67.8 Ų, XLogP3 -0.2) form a matched molecular pair . Procuring both compounds enables direct quantification of how a single –CH₂– unit insertion affects target potency, selectivity, solubility, metabolic stability, and permeability within an otherwise identical pharmacophore framework [1].

Quote Request

Request a Quote for 4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.